molecular formula C18H14N2O3S B11190354 5-Methyl-2-[(phenylcarbonyl)amino]-1,3-thiazol-4-yl benzoate

5-Methyl-2-[(phenylcarbonyl)amino]-1,3-thiazol-4-yl benzoate

Cat. No.: B11190354
M. Wt: 338.4 g/mol
InChI Key: HRERDQNXBCKKNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-[(phenylcarbonyl)amino]-1,3-thiazol-4-yl benzoate is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-[(phenylcarbonyl)amino]-1,3-thiazol-4-yl benzoate typically involves the reaction of 5-methyl-1,3-thiazole-4-carboxylic acid with phenyl isocyanate, followed by esterification with benzoic acid. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-[(phenylcarbonyl)amino]-1,3-thiazol-4-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at 0°C.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

5-Methyl-2-[(phenylcarbonyl)amino]-1,3-thiazol-4-yl benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Methyl-2-[(phenylcarbonyl)amino]-1,3-thiazol-4-yl benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The phenylcarbonyl group can enhance the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-[(phenylcarbonyl)amino]-1,3-thiazol-4-yl benzoate: Unique due to its specific substitution pattern and potential biological activities.

    Thiazole derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring but differ in their substituents and applications.

    Benzothiazoles: Compounds like benzothiazole and its derivatives are structurally related but have different chemical and biological properties.

Uniqueness

This compound stands out due to its combination of a thiazole ring with a phenylcarbonyl group and a benzoate ester. This unique structure imparts specific chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H14N2O3S

Molecular Weight

338.4 g/mol

IUPAC Name

(2-benzamido-5-methyl-1,3-thiazol-4-yl) benzoate

InChI

InChI=1S/C18H14N2O3S/c1-12-16(23-17(22)14-10-6-3-7-11-14)20-18(24-12)19-15(21)13-8-4-2-5-9-13/h2-11H,1H3,(H,19,20,21)

InChI Key

HRERDQNXBCKKNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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